BRD4 degrader AT1

Selective degradation BET family PROTAC specificity

BRD4 degrader AT1 is a structure-optimized PROTAC that delivers selective BRD4 depletion (Kd 44 nM) at 1–3 μM while sparing BRD2/3 (DC50 > 3 μM). Unlike pan-BET degraders (MZ1, dBET1, ARV-771), AT1’s linear hexyl linker geometry ensures target-specific ternary complex formation, validated by TMT proteomics showing BRD4 as the sole markedly depleted protein among 5,674 detected. Choose AT1 for definitive BRD4-specific mechanistic studies in fibrosis, inflammation, diabetic nephropathy, and HIV latency models where broad BET protein loss confounds interpretation. Immediate stock availability with ≥98% HPLC purity.

Molecular Formula C48H58ClN9O5S3
Molecular Weight 972.7 g/mol
Cat. No. B606350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 degrader AT1
SynonymsBRD4 degrader AT1;  BRD4-degrader-AT1; 
Molecular FormulaC48H58ClN9O5S3
Molecular Weight972.7 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C
InChIInChI=1S/C48H58ClN9O5S3/c1-27-29(3)66-47-40(27)41(33-16-18-35(49)19-17-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-20-10-8-9-11-21-65-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-12-14-34(15-13-32)42-28(2)52-26-64-42/h12-19,26,36-38,43,60H,8-11,20-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1
InChIKeySQNZDYHMCMIGGV-TZPPCSJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD4 degrader AT1: A PROTAC-Based Highly Selective BRD4 Degrader for Precise BET Family Targeting


BRD4 degrader AT1 is a proteolysis-targeting chimera (PROTAC) composed of the pan-BET inhibitor (+)-JQ1 conjugated via a linear hexyl chain linker to a von Hippel-Lindau (VHL) E3 ligase ligand [1]. It functions as a bivalent chemical degrader that induces ubiquitination and subsequent proteasomal degradation of the bromodomain-containing protein 4 (BRD4) [2]. Unlike conventional small-molecule inhibitors that merely occupy binding sites, AT1 operates catalytically through ternary complex formation, enabling sustained target depletion at sub-stoichiometric concentrations [3]. As a tool compound optimized through structure-based design, AT1 represents a second-generation BRD4-targeting PROTAC that addresses selectivity limitations observed in earlier-generation degraders [4].

Why BRD4 Degrader AT1 Cannot Be Substituted with MZ1, dBET1, or ARV-771: A Quantitative Selectivity Comparison


BRD4-targeting PROTACs are not interchangeable due to substantial variations in BET family degradation selectivity profiles that directly impact experimental outcomes. While multiple PROTACs (MZ1, dBET1, ARV-771, ZXH 3-26) share the same pan-BET inhibitor warhead (JQ1) and recruit similar E3 ligases, their differential linker compositions and resultant ternary complex geometries produce markedly different degradation fingerprints [1]. MZ1 exhibits broader degradation across BRD2, BRD3, and BRD4 proteins; dBET1 demonstrates an EC50 of 430 nM with a distinct degradation profile; ARV-771 acts as a potent pan-BET degrader with sub-10 nM Kd values against all BET family bromodomains [2][3]. AT1 is specifically engineered via structure-based design to achieve highly selective BRD4 depletion at defined concentration ranges (1-3 μM) with minimal BRD2 and BRD3 degradation (DC50 > 3 μM), a selectivity window not replicated by its closest structural analog MZ1 [4][5]. Substituting AT1 with alternative degraders without accounting for these selectivity differences introduces confounding BET family member co-depletion that compromises target-specific mechanistic interpretation.

BRD4 Degrader AT1: Quantified Differentiation Evidence Versus Closest Analogs for Scientific Procurement Decisions


Defined Concentration Window for BRD4-Selective Degradation Without BRD2/BRD3 Depletion

AT1 exhibits a quantifiable concentration window (1-3 μM) within which it achieves remarkable BRD4-selective depletion while exerting negligible or no activity against BRD2 and BRD3 proteins [1]. This is in direct contrast to the comparator PROTAC MZ1, which at the same concentrations exerts a broader and more profound degradation effect across all BET proteins including BRD2 and BRD3 [2]. The DC50 (half-maximal degradation concentration) for BRD2 and BRD3 degradation by AT1 exceeds 3 μM, establishing a clear functional selectivity threshold [3].

Selective degradation BET family PROTAC specificity Western blot

Superior Selectivity Index for BRD4 BD2 Over BRD2 and BRD3 Bromodomains

AT1 demonstrates a favorable binding selectivity profile for BRD4 BD2 (Kd = 44 nM) compared to BRD2 BD1 (Kd = 111 ± 14 nM) and BRD2 BD2 (Kd = 94 ± 9 nM) in cellular context [1]. In contrast, the pan-BET degrader ARV-771 exhibits high-affinity binding across all BET family bromodomains with Kd values of 34 nM for BRD2(1), 4.7 nM for BRD2(2), 8.3 nM for BRD3(1), 7.6 nM for BRD3(2), 9.6 nM for BRD4(1), and 7.6 nM for BRD4(2), indicating non-selective pan-BET engagement [2]. The Kd ratio of BRD2 BD1 to BRD4 BD2 for AT1 is approximately 2.5-fold, whereas ARV-771 shows sub-10 nM binding across all targets with no meaningful selectivity discrimination [2].

Binding affinity Bromodomain selectivity Kd measurement ITC

Kinase Off-Target Selectivity: Minimal Kinase Panel Interference at 1 μM

AT1 was screened at 1 μM concentration against a panel of 50 kinases (Dundee MRC-PPU Express Screen), with the majority of tested kinases retaining ≥95% activity, indicating minimal kinase off-target interference [1]. The highest remaining kinase activity was TrkA at 134%, and the lowest recorded activity was TTK at 78% [1]. No direct comparative kinase profiling data is publicly available for MZ1, dBET1, or ARV-771 under identical screening conditions, so the significance of this data lies in establishing AT1's suitability as a selective chemical probe for BRD4-focused studies where confounding kinase inhibition must be excluded.

Off-target profiling Kinase selectivity Chemical probe validation Drug discovery

Selective Ternary Complex Formation via Unique Intermolecular Contacts

Crystallographic studies reveal that AT1's linker design promotes formation of specific intermolecular interactions (de novo contacts) in the ternary VHL-PROTAC-BRD4 complex that dictate preferential recruitment of BRD4 into a stable and cooperative complex for selective degradation [1]. This structure-based design distinguishes AT1 from its predecessor MZ1, as the engineered modifications result in altered ternary complex geometry that enhances BRD4 selectivity [1][2]. The structural basis for this selectivity has been elucidated through solved crystal structures of the Brd4 degrader MZ1 in complex with human VHL and the Brd4 bromodomain (Brd4BD2), providing a rational framework for the structure-based optimization that yielded AT1 [2].

Ternary complex Cooperative binding Structural biology PROTAC mechanism

Optimal Scientific and Preclinical Application Scenarios for BRD4 Degrader AT1 Based on Verified Differentiation Evidence


Target Validation Studies Requiring BRD4-Specific Degradation Without BET Family Confounding

AT1 is the preferred tool compound for experiments designed to attribute phenotypic effects specifically to BRD4 loss rather than broader BET family inhibition or degradation. Use AT1 within the validated 1-3 μM concentration range to achieve selective BRD4 depletion while maintaining BRD2 and BRD3 protein levels (DC50 > 3 μM) [1]. This application is supported by unbiased quantitative TMT mass spectrometry proteomics confirming BRD4 as the sole protein markedly depleted (to approximately 40% residual level) among 5,674 detected proteins upon AT1 treatment [2]. In contrast, MZ1 at equivalent concentrations induces broader BET family degradation, and ARV-771/dBET1 exhibit pan-BET degradation profiles unsuitable for BRD4-specific mechanistic dissection [3].

Non-Oncological Disease Models Requiring First-in-Class BRD4 PROTAC Application

AT1 has demonstrated the first successful application of a BRD4-targeting PROTAC to diabetic nephropathy (DN), establishing proof-of-concept for deploying PROTAC technology in non-oncological indications [4]. In this study, AT1 treatment alleviated renal fibrosis and inflammation in DN models via BRD4 degradation, validating that selective BRD4 depletion can ameliorate fibrotic and inflammatory pathology outside oncology contexts [4]. This precedent positions AT1 as the reference tool for researchers exploring BRD4 degradation in fibrosis, inflammation, and metabolic disease models where pan-BET inhibitor toxicity or broader BET degradation may be undesirable.

HIV Latency Reversal Research Requiring BRD4-Selective Degradation

AT1 has been validated alongside MZ1 and ZXH 3-26 as a PROTAC capable of mediating BRD4-specific degradation and inducing HIV latency reversal in both Jurkat latency models and primary CD4+ T-cells [5]. The study demonstrated that selective BRD4 degradation at defined concentrations can achieve latency reversal without the cellular toxicity associated with broader BET protein degradation observed with certain alternative degraders at higher concentrations [5]. AT1 should be prioritized when experimental design requires BRD4-selective degradation to distinguish BRD4-specific effects on viral reactivation from effects mediated through BRD2 or BRD3 depletion.

Structure-Activity Relationship Studies of PROTAC Linker Geometry on Degradation Selectivity

AT1 serves as a key reference compound within the AT series (AT1-AT6) developed to systematically evaluate how PROTAC linker composition affects BET family degradation selectivity [6]. AT1, bearing a linear hexyl chain linker, was evaluated alongside AT2 (butyl), AT3 (PEG2), AT4 (poly-propyleneglycol-2), AT5 (mixed PEG-alkyl chain), and AT6 (PEG3) for selectivity of intracellular degradation against BRD4 versus BRD2 versus BRD3 [6]. This established SAR framework makes AT1 an essential comparator for researchers designing novel PROTACs or investigating how linker geometry influences ternary complex formation and degradation specificity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD4 degrader AT1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.